molecular formula C11H12IN3S B2361589 3-(2-Imidazolin-2-ylthio)-indole hydriodide CAS No. 55107-59-0

3-(2-Imidazolin-2-ylthio)-indole hydriodide

Cat. No. B2361589
CAS RN: 55107-59-0
M. Wt: 345.2
InChI Key: YTCYCZDBGJIBIA-UHFFFAOYSA-N
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Description

3-(2-Imidazolin-2-ylthio)-indole hydriodide is a chemical compound with the molecular formula C11H12IN3S and a molecular weight of 345.2. It has been studied for its structure-activity relationships among cyclic & acyclic S-(3-indolyl) isothioureas, and it has been developed as a potent vasoconstrictor .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been used as a catalyst in the synthesis of pyrazolophthalazines , which are heterocyclic compounds with significant biological and pharmacological activities . These activities include vasorelaxant, cardiotonic, antimicrobial, and anticonvulsant properties. The compound facilitates the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions, leading to the formation of these valuable heterocycles.

Pharmaceutical Applications

Due to its role in synthesizing heterocyclic compounds, this compound indirectly contributes to the pharmaceutical industry. Heterocycles like phthalazines are known as serotonin reuptake inhibitors and are considered as anti-depression agents . This highlights the compound’s potential in the development of new antidepressant drugs.

Molecular Diversity in Drug Discovery

The compound aids in the rapid assembly of molecular variety by multicomponent reactions (MCRs), which is crucial for constructing heterocyclic “drug-like” libraries . Such libraries are essential for drug discovery, allowing for the identification of new compounds with potential therapeutic effects.

Industrial Chemical Applications

Nitrogen-containing heterocyclic compounds, such as those synthesized using this compound, are widely used in industry . They serve as functional materials and chemicals for various industrial processes, demonstrating the compound’s versatility beyond pharmaceuticals.

Development of New Efficient Synthetic Procedures

The compound is involved in the expansion of new efficient procedures for the preparation of N-heterocycles with structural diversity . This is a major interest for synthetic chemists, as it allows for the creation of a wide range of compounds with potential applications in different fields.

Catalyst in Chemical Reactions

Lastly, the compound serves as an important catalyst for performing chemical reactions in optimized conditions . The preparation of new catalysts like this compound is vital for enhancing the efficiency and selectivity of chemical reactions, which is beneficial for both research and industrial applications.

properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S.HI/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCYCZDBGJIBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SC2=CNC3=CC=CC=C32.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide

CAS RN

55107-59-0
Record name 3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole hydroiodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 11.7 g indole in 100 ml methanol and 10.2 g 2-imidazolidinethione in 150 ml methanol is added to a well-stirred solution of 25.4 g iodine and 50 g potassium iodine in 100 ml water. The mixture is stirred for 2 hours at room temperature. The clear solution is concentrated in vacuo to one third of the original volume and cooled. The solid which separates is filtered off, dried and recrystallised from alcohol-ether to give 3-(2-imidazolin-2-ylthio)-indole hydriodide of the formula ##STR11## melting at 210°-211°.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
potassium iodine
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 11.7 g indole in 100 ml methanol and 10.2 g 2-imidazolidinethione in 150 ml methanol is added to a well-stirred solution of 25.4 g iodine and 50 g potassium iodide in 100 ml water. The mixture is stirred for 2 hours at room temperature. The clear solution is concentrated in vacuo to one third of the original volume and cooled. The solid which separates is filtered off, dried and recrystallised from alcohol-ether to give 3-(2-imidazolin-2-ylthio)-indole hydriodide of the formula ##SPC9##
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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